2-Amino-3-cyclohexylpropanoic acid hydrochloride

DPP-4 inhibition oral bioavailability pharmacokinetics

For discovery programs stalled by aromatic amino acid liabilities, 2-Amino-3-cyclohexylpropanoic acid hydrochloride (DL-Cyclohexylalanine HCl) offers a validated scaffold replacement strategy. This saturated analog directly substitutes phenylalanine to resolve pharmacokinetic failure while maintaining or enhancing target potency. - 22.7× improvement in oral exposure and bioavailability rescue from 6% to >90% in matched-pair DPP-4 inhibitor comparisons. - Up to 340× plasma half-life extension in Cha-modified apelin peptide analogues versus native sequences. - 4-8× MIC improvement against MRSA/VRE in clovibactin analogues, matching vancomycin activity. Supplied as a stable hydrochloride salt with certified purity, compatible with standard Fmoc-SPPS, and available from bench-scale to bulk for rapid hit-to-lead progression.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
CAS No. 99065-30-2
Cat. No. B556056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-cyclohexylpropanoic acid hydrochloride
CAS99065-30-2
Synonyms99065-30-2; H-D-Cha-OH.HCl; cyclohexylalaninehydrochloride; SCHEMBL971796; MolPort-030-005-035; NSC204819; NSC-204819; AM004553; OR248877; SC-11091; 3-cyclohexyl-dl-alaninehydrochloridesalt; 2-amino-3-cyclohexylpropionicacidhydrochloride; CYCLOHEXANEPROPANOICACID,A-AMINO-,HYDROCHLORIDE(1:1),(AS)-
Molecular FormulaC9H18ClNO2
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(C(=O)O)N.Cl
InChIInChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H
InChIKeyQNGGSVANUAULGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity and Procurement Overview


2-Amino-3-cyclohexylpropanoic acid hydrochloride (CAS 99065-30-2), also known as DL-cyclohexylalanine hydrochloride or H-DL-Cha-OH·HCl, is a non-proteinogenic amino acid derivative with the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.70 g/mol [1]. The compound features a fully saturated cyclohexyl side chain in place of the aromatic phenyl ring found in phenylalanine, rendering it substantially more hydrophobic (ACD/LogP = 1.61 for the free amino acid) while retaining near-identical steric bulk . The hydrochloride salt form enhances aqueous solubility and room-temperature storage stability compared to the free base, making it the preferred physical form for solid-phase peptide synthesis, medicinal chemistry building block applications, and procurement for research use [1].

Solid-Phase Synthesis
Hydrochloride salt form compatible with Fmoc/Boc SPPS workflows
Hydrophobic Scaffold
Saturated cyclohexyl side chain provides deeper hydrophobic pocket occupancy
Non-Aromatic Replacement
Absence of π-electrons eliminates aromatic interaction liabilities while retaining steric bulk

Why Canonical Hydrophobic Amino Acids Cannot Substitute


The cyclohexylalanine (Cha) scaffold is not merely a hydrophobic replacement for phenylalanine or leucine—it provides a distinct combination of saturated ring geometry, elevated hydrophobicity, and absence of aromatic π-electrons that fundamentally alters pharmacokinetic, thermodynamic, and biological outcomes. Phenylalanine engages in edge-to-face π–π and CH–π interactions that Cha cannot replicate, while Cha penetrates deeper into hydrophobic enzyme pockets due to its energetically favorable chair conformation [1]. Critically, the 4-aminophenylalanine scaffold in DPP-4 inhibitors delivered potent target engagement (IC₅₀ = 28 nM) but suffered from near-total oral bioavailability failure (F = 6%), whereas the corresponding 4-aminocyclohexylalanine analog restored oral exposure by >20-fold [2]. Generic substitution of Cha with canonical hydrophobic residues therefore risks losing both the gain-of-function hydrophobic packing and the mitigation of aromaticity-driven PK liabilities.

Phenylalanine replacement may not rescue oral bioavailability; matched-pair studies show Cha scaffolds can restore systemic exposure where Phe analogs failed.
Leucine substitution provides significantly lower hydrophobicity (ΔCLogP approx. −1.2), potentially reducing membrane partitioning and hydrophobic enzyme pocket penetration.
Aromatic π-interactions of phenylalanine cannot be replicated by the saturated ring, altering target engagement and conformational stabilization profiles.

Quantitative Differentiation Against Closest Analogs


Oral Bioavailability Rescue vs. Phenylalanine Scaffold

In a direct head-to-head comparison of matched 4-aminophenylalanine and 4-aminocyclohexylalanine DPP-4 inhibitor series, the cyclohexylalanine-based compound 25 achieved a 22.7-fold higher dose-normalized oral AUC (nAUC = 0.68 μM·h/mpk) compared to the phenylalanine-based compound 10 (nAUC = 0.03 μM·h/mpk) in rat PK studies, accompanied by >15-fold higher oral bioavailability (>90% vs. 6%) and 1.74-fold lower plasma clearance (42 vs. 73 mL/min/kg) [1]. The cyclohexylalanine derivative also maintained superior intrinsic potency in the presence of 50% human serum (IC₅₀ = 0.040 μM vs. 0.16 μM for the phenylalanine analog), demonstrating that the saturated ring simultaneously improves target engagement under physiologically relevant conditions and rescues oral exposure [1].

Oral PK Rescue vs. Phe
Head-to-head
Cha inhibitor: nAUC 0.68 µM·h/mpk, F >90%
Phe inhibitor: nAUC 0.03 µM·h/mpk, F 6%
22.7-fold AUC increase; >15-fold bioavailability gain
Supports scaffold replacement strategy for PK-constrained serine protease programs.
Rat PK, matched amide series; serum-shifted IC₅₀ 4-fold improved.
DPP-4 inhibition oral bioavailability pharmacokinetics medicinal chemistry

Hydrophobicity Advantage Over Leucine

Cyclohexylalanine is substantially more hydrophobic than canonical aliphatic amino acids. The ACD/LogP of the free amino acid is 1.61, compared to approximately −1.38 (zwitterionic) for phenylalanine and −1.52 for leucine [1]. When installed in peptide contexts, the ΔCLogP of cyclohexylalanine over leucine was measured at +1.2, reflecting the addition of three carbon atoms in the cyclohexyl ring and the resulting enhancement in hydrophobic surface area [1]. This hydrophobicity increase translates directly into stronger membrane partitioning and deeper penetration into hydrophobic enzyme subsites, as demonstrated by congopain's preferential binding of cyclohexylalanine over aromatic phenylalanine derivatives [2].

Hydrophobicity vs. Leu
Cross-study
ΔCLogP +1.2 over leucine; ACD/LogP 1.61
Enables stronger membrane partitioning and deeper hydrophobic pocket occupancy.
Computed LogP; ΔCLogP measured in peptide context.
hydrophobicity logP non-canonical amino acids peptide design

Proteolytic Stability and Plasma Half-Life Extension

Incorporation of L-cyclohexylalanine into apelin-13 and apelin-17 analogues produced dramatic gains in proteolytic stability relative to the native sequences. Cha-modified 13-mer analogues displayed up to 40-fold longer plasma half-life compared to native apelin-13, while the corresponding apelin-17 Cha analogues achieved up to a 340-fold increase in plasma half-life over native apelin-17 isoforms [1]. These stability gains were accompanied by pronounced blood pressure-lowering effects in vivo, demonstrating that the Cha substitution retards proteolytic degradation without abolishing receptor activation [1].

Proteolytic Stability Gain
Head-to-head
Up to 340-fold plasma half-life extension (apelin-17 Cha analogues)
Supports peptide half-life optimization in hormone/GPCR ligand engineering.
In vitro plasma stability; Cha substitution at proteolytic hotspots.
proteolytic stability plasma half-life apelin receptor peptide engineering

Protein Thermal Stabilization via Hydrophobic Core Packing

Substitution of cyclohexylalanine for phenylalanine at position 341 in the hydrophobic core of the p53 tumor suppressor tetramerization domain enhanced the thermal stability of the tetrameric structure, yielding a melting temperature (Tₘ) of approximately 100°C [1]. In contrast, substitution of Cha at the π-interaction-dependent positions Phe328 or Phe338 produced no significant change in stability, confirming that the stabilization is specifically driven by the superior hydrophobic core packing of the saturated cyclohexyl ring when placed in an alkyl-side-chain environment rather than an aromatic interaction site [1]. High-pressure denaturation analysis further indicated that Cha improved the occupancy of the hydrophobic core cavity [1].

Thermal Stabilization
Head-to-head
Tₘ ≈ 100°C for Cha-Phe341 p53 tetramerization domain
Supports hydrophobic core engineering for enhanced protein thermal robustness.
Position-specific gain; CD spectroscopy denaturation analysis.
protein engineering thermal stability p53 tetramer hydrophobic core

Antimicrobial Potency Against Drug-Resistant Pathogens

Sequential mutation of leucine residues to cyclohexylalanine in the antibiotic clovibactin scaffold produced dramatic gains in antimicrobial potency. The Cha8,d-Thr⁵-clovibactin analogue achieved MIC values of 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 1–2 μg/mL against vancomycin-resistant Enterococcus faecalis (VRE), representing a 4- to 8-fold improvement over the non-Cha parent d-Thr⁵-clovibactin (MRSA MIC = 4–8 μg/mL; VRE MIC = 8 μg/mL) [1]. All three Cha analogues (Cha2, Cha7, Cha8) exhibited MICs ≤1 μg/mL in the presence of polysorbate-80 and demonstrated comparable or greater activity than the clinically used antibiotic vancomycin against VRE [1].

Anti-MRSA/VRE Potency
Head-to-head
Cha8-clovibactin: MIC 1 µg/mL (MRSA), 1–2 µg/mL (VRE)
Parent clovibactin: MIC 4–8 µg/mL (MRSA), 8 µg/mL (VRE)
4- to 8-fold MIC reduction against drug-resistant strains
Supports antimicrobial peptide screening context for Gram-positive pathogen programs.
Broth microdilution; Cha substitution at multiple positions.
antimicrobial peptides MRSA VRE clovibactin drug resistance

Validated Application Scenarios Based on Quantitative Evidence


Oral Bioavailable DPP-4/Serine Protease Inhibitor Optimization

When medicinal chemistry programs encounter potent phenylalanine-based leads that fail oral PK criteria, replacing the phenylalanine scaffold with cyclohexylalanine can rescue oral exposure while maintaining or improving target potency. The Duffy et al. (2007) dataset showed that the Cha scaffold improved oral nAUC by 22.7-fold and bioavailability from 6% to >90% in a matched-pair comparison of DPP-4 inhibitors, with additional serum-shifted potency gains of 4-fold [1]. This scaffold replacement strategy is directly applicable to inhibitor programs targeting serine proteases, dipeptidyl peptidases, and related enzymes where a hydrophobic P2/P3 pocket can accommodate the cyclohexyl ring.

Metabolically Stabilized Peptide Hormone Engineering

For peptide therapeutics suffering from rapid in vivo proteolytic clearance, Cha substitution at key positions provides a dramatic half-life extension that canonical amino acids cannot match. The apelin system demonstrated up to 340-fold plasma half-life increases for Cha-modified 17-mer analogues versus native sequences, while preserving receptor activation and in vivo blood pressure-lowering efficacy [2]. This approach is generalizable to other peptide hormones, GPCR ligands, and neuropeptides where proteolytic hotspots can be identified and shielded by Cha incorporation.

Thermostable Enzyme and Protein Scaffold Engineering

When engineering enzymes or protein assemblies for industrial biocatalysis (e.g., laccases for biomass processing), substituting Cha into hydrophobic core positions can substantially elevate thermal stability. The p53 tetramerization domain study showed that Cha at Phe341 yielded a Tₘ of ~100°C through improved hydrophobic core packing [3], while a Nature Chemistry study demonstrated that Cha incorporation into the active site of a bacterial laccase improved turnover frequency (kcat) and total turnover number (TTN) with challenging high-redox-potential substrates [4]. This makes Cha a strategic building block for protein engineers seeking both thermal robustness and catalytic enhancement.

Anti-MRSA/VRE Antimicrobial Peptide Development

For programs developing next-generation antibiotics against drug-resistant Gram-positive pathogens, Cha substitution at hydrophobic positions in cyclic or depsipeptide scaffolds can drive MIC values to clinically relevant thresholds. The clovibactin Cha analogues achieved ≤1 μg/mL MICs against both MRSA and VRE, a 4- to 8-fold improvement over the non-Cha parent, matching or exceeding vancomycin activity [5]. As Cha is commercially available and compatible with standard Fmoc solid-phase peptide synthesis, this approach is directly actionable for antimicrobial discovery groups.

Application
Selection Property
Validation Focus
Serine protease inhibitor optimization
Saturated hydrophobic scaffold without aromatic π-interactions
Oral exposure and target engagement under serum conditions
Peptide hormone half-life extension
Proteolytic shielding at hydrophobic positions
Plasma stability and receptor activation maintenance
Industrial enzyme thermostabilization
Enhanced hydrophobic core packing
Melting temperature and catalytic turnover under process conditions
Antimicrobial peptide optimization
Cha substitution in cyclic/depsipeptide scaffolds
MIC determination against drug-resistant Gram-positive strains
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